molecular formula C26H27N7O B12473369 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide

Cat. No.: B12473369
M. Wt: 453.5 g/mol
InChI Key: SCLMPYAQMAQGAR-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with amino groups and a glycinamide moiety, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 4,6-dichloro-1,3,5-triazine is reacted with 4-methylphenylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with 3-methylphenylglycinamide to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s triazine core and amino groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H27N7O

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H27N7O/c1-17-7-11-20(12-8-17)29-25-31-24(27-16-23(34)28-22-6-4-5-19(3)15-22)32-26(33-25)30-21-13-9-18(2)10-14-21/h4-15H,16H2,1-3H3,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

SCLMPYAQMAQGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC(=C3)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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